Scientific Field: This application falls under the field of Organic Chemistry, specifically in the synthesis of triazoles.
Summary of the Application: The compound “2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene” is used in the regioselective synthesis of 1-substituted-4-trifluoromethyl-1,2,3-triazoles .
Methods of Application: The method involves a click reaction approach where 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reacts with commercial 2-bromo-3,3,3-trifluoropropene (BTP) to form 3,3,3-trifloropropyne (TFP) in situ .
Results or Outcomes: The process results in the formation of the target 1,2,3-triazoles in high yields, and with a wide azide substrate scope .
Scientific Field: This application is in the field of Medicinal Chemistry, particularly in the synthesis of fluorinated pyridines.
Summary of the Application: “2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene” is used in the synthesis of fluorinated pyridines .
Methods of Application: Substituted 2-bromo-3-cyanopyridines were successfully converted into substituted 3-cyano-2-fluoropyridines. A nucleophilic replacement of bromine with fluorine was achieved in heated DMF with dry KF (Method A) or with dry TBAF (Method B) .
Results or Outcomes: The result of this process is the successful synthesis of 3-cyano-2-fluoropyridines .
Scientific Field: This application is in the field of Heterocyclic Chemistry, particularly in the synthesis of fluorinated heterocycles.
Summary of the Application: “2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene” is used in the synthesis of fluorinated heterocycles .
Scientific Field: This application is in the field of Organic Chemistry, specifically in the synthesis of biphenyl compounds.
Summary of the Application: “2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene” is used in the Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid 7 in the presence of palladium catalyst and PPh 3 in refluxing dioxane .
Methods of Application: The method involves a Suzuki–Miyaura cross coupling between 2-iodo 4-nitro fluorobenzene and boronic acid 7 in the presence of palladium catalyst and PPh 3 in refluxing dioxane .
Results or Outcomes: The process results in the formation of 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl .
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene chain. Its molecular formula is and it has a molecular weight of approximately 229.088 g/mol. The unique combination of these substituents imparts distinct chemical properties, making this compound of interest in various fields, including organic synthesis and medicinal chemistry .
While specific biological activity data for 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is limited, compounds with similar structures often exhibit significant biological properties. The halogenated nature of this compound suggests potential bioactivity, particularly in the development of pharmaceuticals. It may interact with various biological targets such as enzymes or receptors, potentially modulating enzyme activity or cellular pathways .
The synthesis of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene typically involves:
In industrial settings, continuous flow processes may be employed to enhance efficiency and yield during production.
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene finds applications across various domains:
Interaction studies involving 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its mechanism of action in substitution and addition reactions, providing insights into its potential applications in drug development and material science .
Several compounds share structural similarities with 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Bromo-3-(4-fluorophenyl)-1-propene | Contains a fluorine atom on a different position | Variations in biological activity due to different substituent positions |
| 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene | Contains chlorine instead of fluorine | Different reactivity profile due to chlorine presence |
| 2-Bromo-3-(3-fluoro-4-ethylphenyl)-1-propene | Ethyl group instead of methyl on the phenyl ring | Alters steric effects and reactivity compared to the methyl variant |
The uniqueness of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene lies in its specific arrangement of fluorine and methyl groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This distinct structure imparts unique chemical and biological properties compared to its analogs, making it valuable for targeted applications in research and industry .